molecular formula C17H14ClNO4 B2708606 7-chloro-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide CAS No. 904811-98-9

7-chloro-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No.: B2708606
CAS No.: 904811-98-9
M. Wt: 331.75
InChI Key: NGCDTGVRSYOGDZ-UHFFFAOYSA-N
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Description

7-chloro-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic organic compound belonging to the class of isochromene derivatives. This compound is characterized by the presence of a chloro group at the 7th position, a methoxyphenyl group, and a carboxamide group. Isochromene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves the following steps:

    Formation of the Isochromene Core: The isochromene core can be synthesized via an intramolecular Claisen condensation reaction.

    Introduction of the Chloro Group: The chloro group can be introduced through a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate with an amine derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, green solvents, and optimizing reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group, methoxyphenyl group, and carboxamide group allows for a wide range of chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

7-chloro-N-(4-methoxyphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4/c1-22-13-6-4-12(5-7-13)19-16(20)15-8-10-2-3-11(18)9-14(10)17(21)23-15/h2-7,9,15H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCDTGVRSYOGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CC3=C(C=C(C=C3)Cl)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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